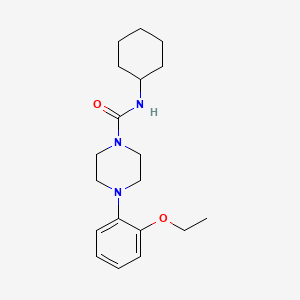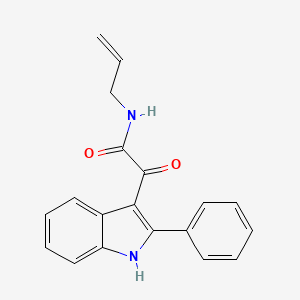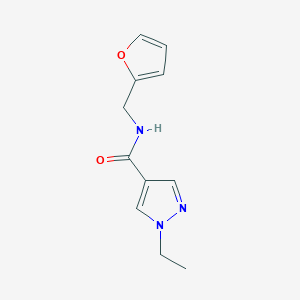
1-ethyl-N-(furan-2-ylmethyl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-(furan-2-ylmethyl)pyrazole-4-carboxamide is a heterocyclic compound that combines the structural features of pyrazole and furan. Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The inclusion of a furan moiety further enhances its potential pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(furan-2-ylmethyl)pyrazole-4-carboxamide typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable base, such as sodium hydride, in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N-(furan-2-ylmethyl)pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted carboxamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-ethyl-N-(furan-2-ylmethyl)pyrazole-4-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can inhibit enzymes like cyclooxygenase (COX) and succinate dehydrogenase (SDH), which are involved in inflammation and cellular respiration, respectively.
Pathways Involved: By inhibiting COX, it reduces the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Celecoxib: A COX-2 inhibitor with anti-inflammatory properties.
Rimonabant: An anti-obesity drug with a pyrazole core.
Sulfaphenazole: An antibacterial agent with a pyrazole moiety.
Uniqueness: 1-Ethyl-N-(furan-2-ylmethyl)pyrazole-4-carboxamide is unique due to its combined pyrazole and furan structure, which imparts a broader range of biological activities compared to other pyrazole derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Properties
IUPAC Name |
1-ethyl-N-(furan-2-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-14-8-9(6-13-14)11(15)12-7-10-4-3-5-16-10/h3-6,8H,2,7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMNAZOBQIEXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
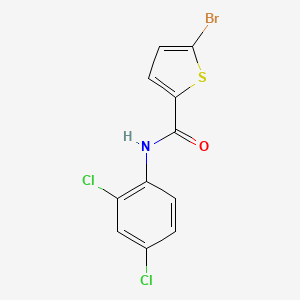
![N-[2-(4-chlorophenoxy)ethyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B5892404.png)
![N-(4-chlorophenyl)-N'-[2-(diethylamino)ethyl]urea](/img/structure/B5892410.png)
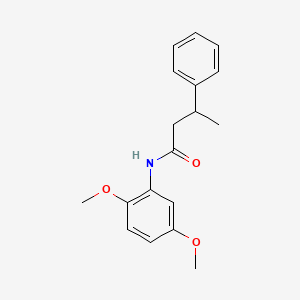
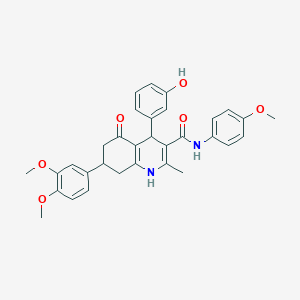
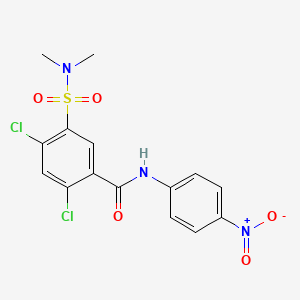
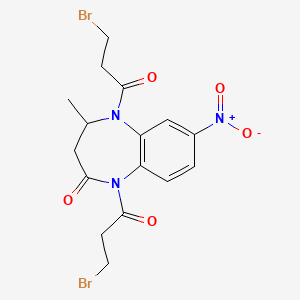
![5-[(ethylthio)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5892466.png)
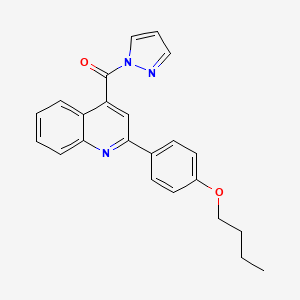
![2-{[(cyclohexylamino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5892489.png)
![3-methyl-N-(2-methylphenyl)-4-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B5892497.png)
![2-IMINO-16-(4-PYRIDINYL)DECAHYDRO-14A,3-(EPOXYMETHANO)CYCLODODECA[B]PYRAN-3,4,4(2H,4AH)-TRICARBONITRILE](/img/structure/B5892503.png)
